

A Comprehensive Review of the Synthesis and Applications of N-arylbenzenesulfonamides

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Compound of Interest

Compound Name: 4-methoxy-N-(1-naphthyl)benzenesulfonamide

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N-arylbenzenesulfonamides represent a critical structural motif in a vast array of biologically active compounds and functional materials. Their prevalence in pharmaceuticals, agrochemicals, and materials science has spurred the development of diverse and efficient synthetic methodologies. This in-depth technical guide provides a comprehensive literature review of the synthesis and applications of N-arylbenzenesulfonamides, with a focus on key experimental protocols, quantitative data, and the underlying chemical principles.

Synthetic Methodologies for N-arylbenzenesulfonamides

The construction of the N-aryl C-N bond in N-arylbenzenesulfonamides is a cornerstone of their synthesis. Several powerful catalytic systems have been developed to achieve this transformation, with copper- and palladium-catalyzed reactions being the most prominent.

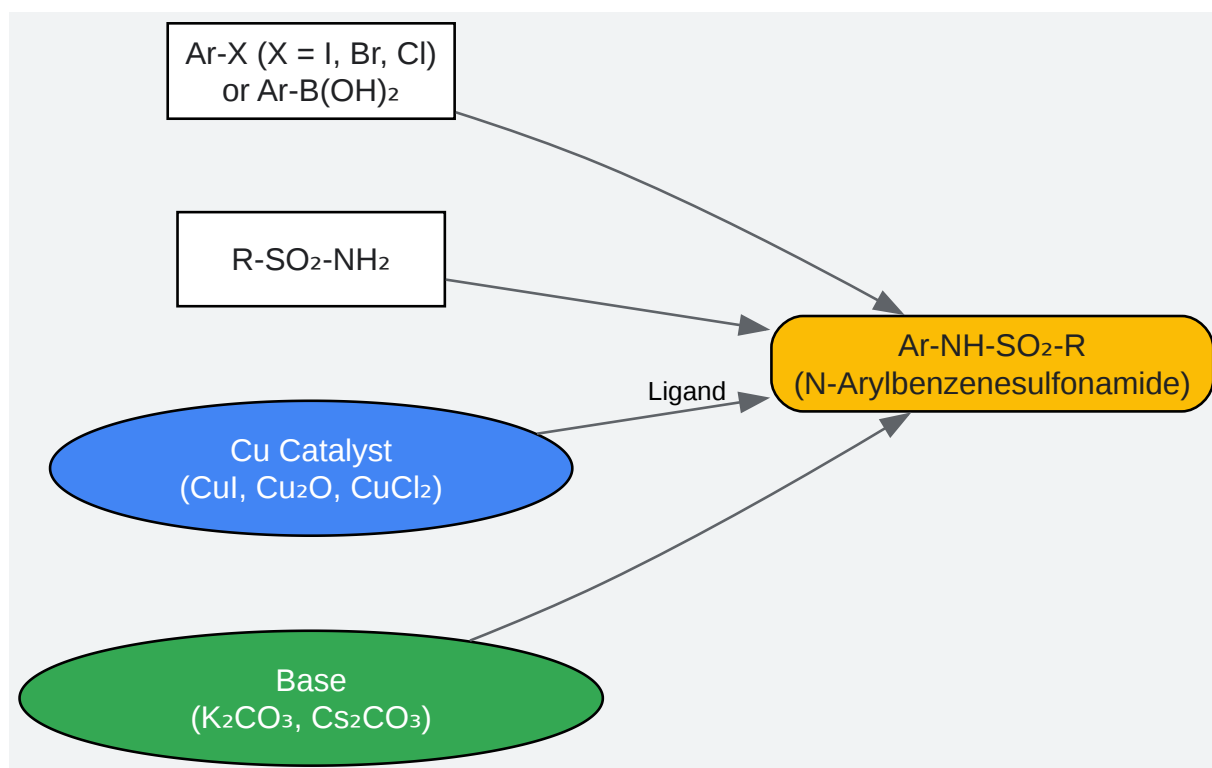
Copper-Catalyzed N-Arylation (Ullmann Condensation & Chan-Evans-Lam Reaction)

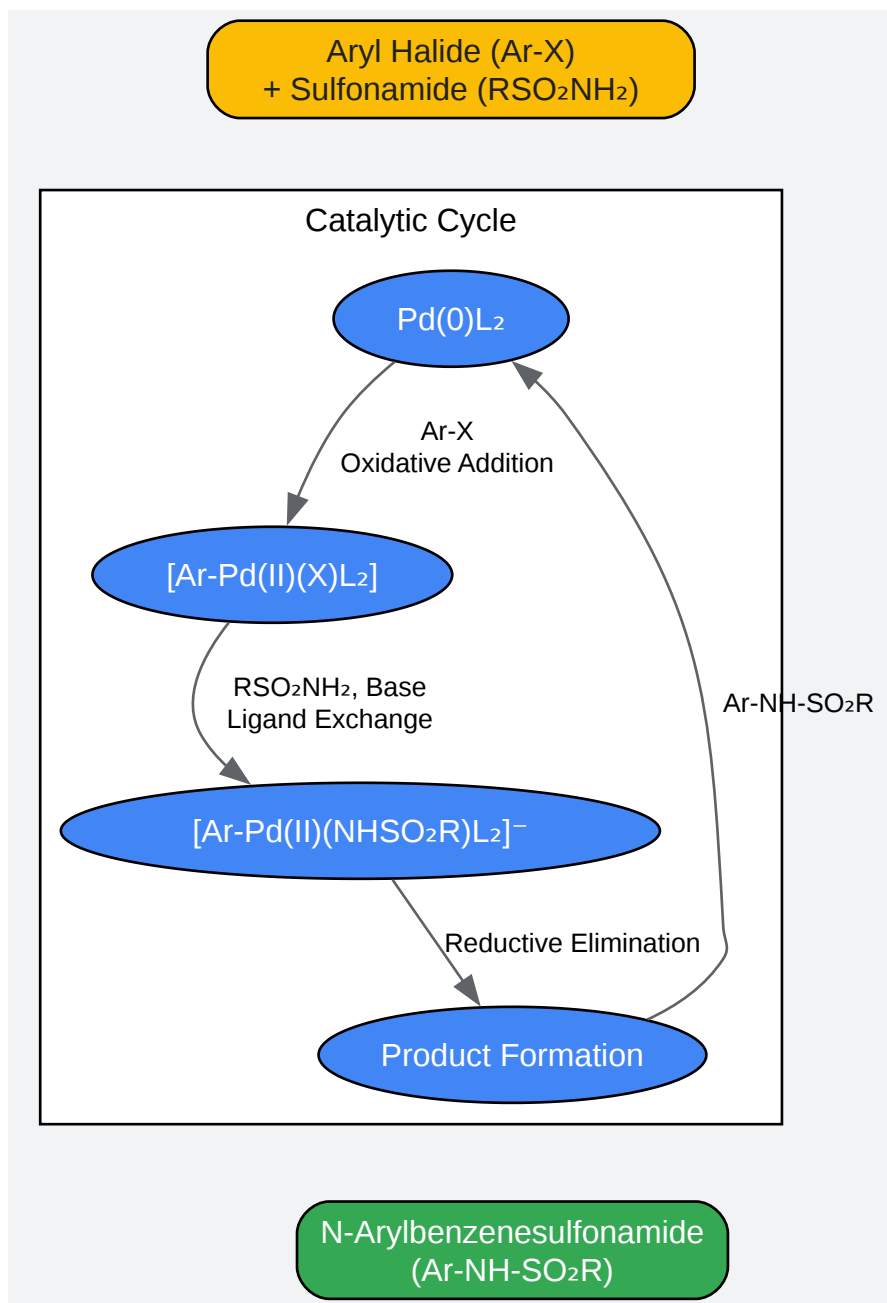
The copper-catalyzed N-arylation of sulfonamides, often referred to as the Ullmann condensation or Goldberg reaction, is a classical and widely used method.^{[1][2][3]} Modern advancements have led to milder reaction conditions and broader substrate scope through the

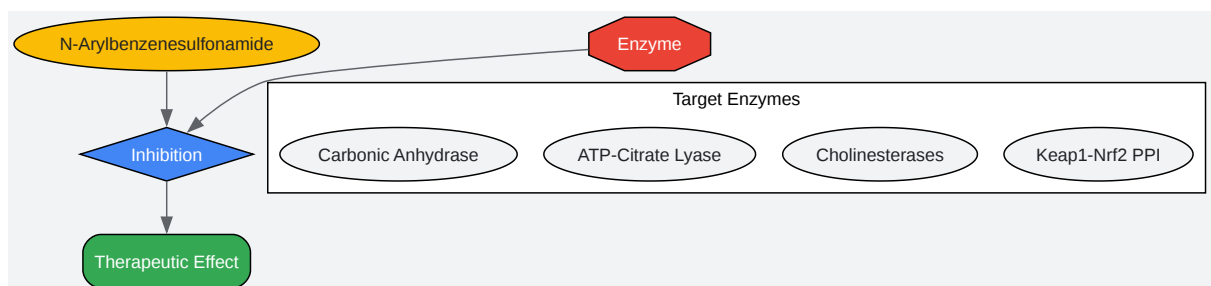
use of various ligands and copper sources. A related method, the Chan-Evans-Lam (CEL) reaction, utilizes arylboronic acids as the arylating agent.^[4]

These reactions typically involve the coupling of a sulfonamide with an aryl halide (iodide, bromide, or chloride) or an arylboronic acid in the presence of a copper catalyst and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

General Reaction Scheme:







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